Atripliciolidtiglate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

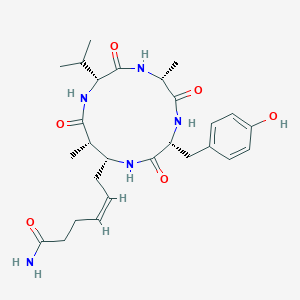

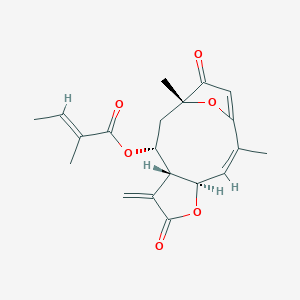

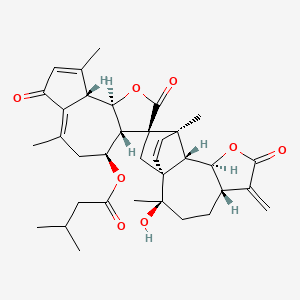

ATRIPLICIOLIDTIGLATE is a natural product diterpenoid compound known for its unique biological activities. It has been studied for its potential therapeutic applications, particularly in the treatment of various cancers. The compound is derived from the blushwood tree, Fontainea picrosperma, which is native to northeastern Australia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ATRIPLICIOLIDTIGLATE involves a multi-step process. A practical laboratory synthesis has been developed that proceeds in 12 steps with an overall yield of 12% and an average yield per step of over 80% . The synthetic route includes the installation of an oxidation pattern common to many biologically active tiglianes and daphnanes.

Industrial Production Methods: Currently, the primary source of this compound is the blushwood tree. due to the limited number and restricted distribution of these trees, there is a consideration for designed tree plantations to address supply needs .

Chemical Reactions Analysis

Types of Reactions: ATRIPLICIOLIDTIGLATE undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

ATRIPLICIOLIDTIGLATE has a wide range of scientific research applications:

Chemistry: It is used as a lead compound in the synthesis of analogues with potential therapeutic applications.

Biology: It is studied for its effects on cellular processes and signaling pathways.

Industry: The compound is being explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

ATRIPLICIOLIDTIGLATE exerts its effects through the modulation of protein kinase C (PKC) isoforms . This modulation leads to a localized immune response and the rupture of tumor vasculature, resulting in tumor ablation. The compound’s selectivity for specific PKC isoforms makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Tigilanol Tiglate: Another diterpenoid with similar biological activities and therapeutic potential.

Daphnanes: A class of compounds with similar oxidation patterns and biological activities.

Sesquiterpene Lactones: Compounds known for their inhibitory effects on the transcription factor NF-kappaB.

Uniqueness: ATRIPLICIOLIDTIGLATE stands out due to its unprecedented selectivity for specific PKC isoforms, making it an exceptional lead for PKC-related clinical indications . Its unique mechanism of action and potential therapeutic applications in cancer treatment further highlight its significance in scientific research.

Properties

Molecular Formula |

C20H22O6 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6-8,14-15,17H,4,9H2,1-3,5H3/b10-6+,11-7-/t14-,15-,17+,20-/m1/s1 |

InChI Key |

QATUWZPYBIHFFR-GAZZCERVSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{(E)-2-[6-(Cyclopropylamino)-9h-Purin-9-Yl]ethenyl}-4-Methyl-N-[3-(4-Methyl-1h-Imidazol-1-Yl)-5-(Trifluoromethyl)phenyl]benzamide](/img/structure/B10846776.png)

![3-{4-[(Benzylethylamino)methyl]phenyl}-6,7-dimethoxychromen-2-one](/img/structure/B10846781.png)

![3-amino-6-[4-(2-methoxyethylsulfamoyl)phenyl]-N-pyridin-3-ylpyrazine-2-carboxamide](/img/structure/B10846798.png)

![4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoic acid](/img/structure/B10846852.png)

![N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-isoxazol-3-yloxy]-acetamide](/img/structure/B10846854.png)